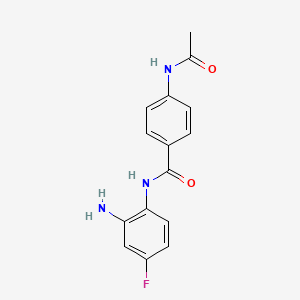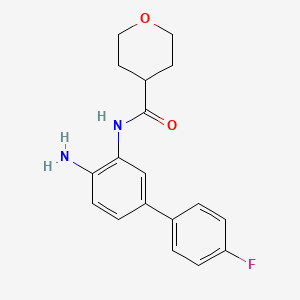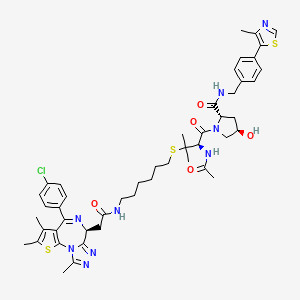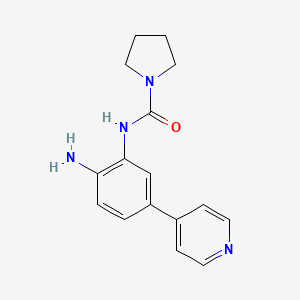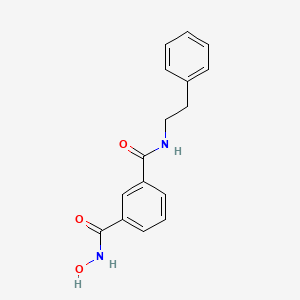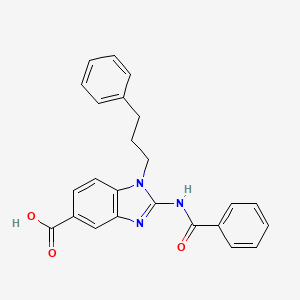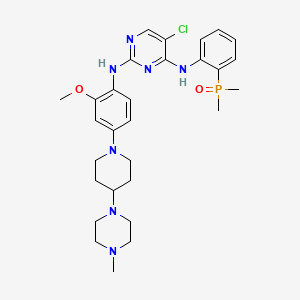
Burixafor HBr
Overview
Description
Burixafor Hydrobromide is a hydrobromide salt form of Burixafor, an orally bioavailable inhibitor of the CXC chemokine receptor 4 (CXCR4). This compound is known for its hematopoietic stem cell mobilization and chemosensitizing activities. Burixafor Hydrobromide disrupts the interaction between the CXC motif chemokine 12 (CXCL12) and CXCR4 in the bone marrow, releasing hematopoietic stem cells into circulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Burixafor Hydrobromide involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications and salt formation. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of Burixafor Hydrobromide likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The production process is designed to be scalable and cost-effective, ensuring consistent supply for clinical and research applications .
Chemical Reactions Analysis
Types of Reactions
Burixafor Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include nucleophiles or electrophiles depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of Burixafor Hydrobromide .
Scientific Research Applications
Burixafor Hydrobromide has several scientific research applications, including:
Chemistry: Used as a tool to study the CXCL12/CXCR4 axis and its role in various biological processes.
Biology: Utilized in research to understand stem cell mobilization and its implications in regenerative medicine.
Medicine: Investigated for its potential in treating hematological malignancies such as multiple myeloma, non-Hodgkin lymphoma, and Hodgkin disease. .
Mechanism of Action
Burixafor Hydrobromide acts as a potent antagonist of the CXCR4 receptor. By binding to CXCR4, it prevents the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). This blockage leads to the rapid mobilization of hematopoietic stem cells from the bone marrow into peripheral blood. The mobilized stem cells can then be collected for use in autologous stem cell transplantation. Additionally, the mobilization of disseminated tumor cells makes them more susceptible to chemotherapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Plerixafor: Another CXCR4 antagonist used for hematopoietic stem cell mobilization.
AMD3100: A bicyclam molecule that also targets the CXCR4 receptor.
Uniqueness of Burixafor Hydrobromide
Burixafor Hydrobromide is unique due to its high potency and selectivity for the CXCR4 receptor. It shows good selectivity against other human chemokine receptors and does not inhibit major human liver microsomal cytochrome P450 enzymes. This makes it a promising candidate for clinical applications with minimal off-target effects .
Properties
IUPAC Name |
2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUVXYNBMUFEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52BrN8O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



